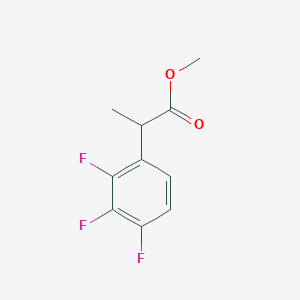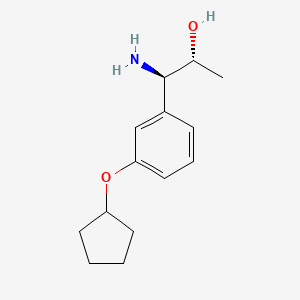![molecular formula C14H25FN2O2 B13058292 tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-fluoro-2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a diazaspiro undecane ring system
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves several steps. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the diazaspiro ring system play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has two fluorine atoms instead of one, which may alter its chemical and biological properties.
tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate: The fluorine atom is positioned differently, which can affect its reactivity and applications.
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: This compound includes an oxalate group, which can influence its solubility and stability.
These comparisons highlight the uniqueness of tert-Butyl 4-fluoro-2,9-diazaspiro[5
Eigenschaften
Molekularformel |
C14H25FN2O2 |
|---|---|
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-11(15)8-14(10-17)4-6-16-7-5-14/h11,16H,4-10H2,1-3H3 |
InChI-Schlüssel |
LXHDUPZTAPTNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCNCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)

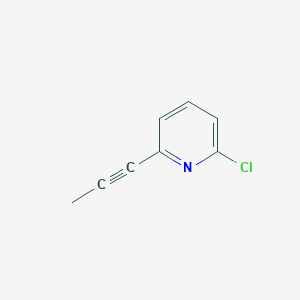
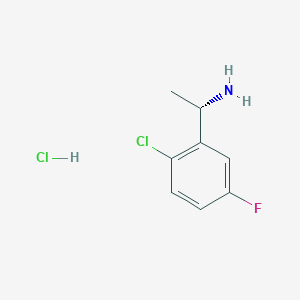
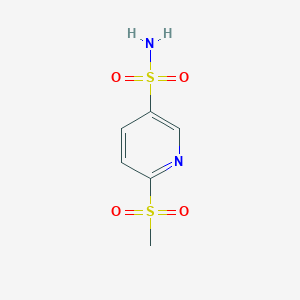
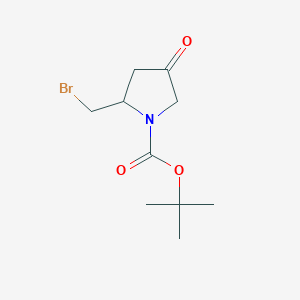
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
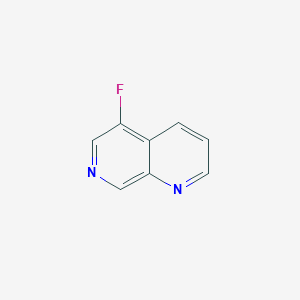
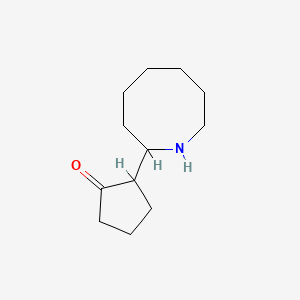
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
